molecular formula C25H24N2O4S B2468548 N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine CAS No. 895648-38-1

N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Cat. No.: B2468548
CAS No.: 895648-38-1
M. Wt: 448.54
InChI Key: ACLJHFKYBFQIBP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its quinoline core structure, which is substituted with ethoxy, methoxy, and methylbenzenesulfonyl groups. These substitutions confer unique chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the ethoxy, methoxy, and methylbenzenesulfonyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methoxybenzene, and methylbenzenesulfonyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins and exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylbenzenesulfonyl)quinolin-4-amine can be compared with other similar compounds, such as:

    N-(4-ethoxyphenyl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinolin-4-amine: This compound has a fluorine atom instead of a methoxy group, which may alter its chemical properties and biological activities.

    This compound hydrochloride: The hydrochloride salt form of the compound may have different solubility and stability characteristics.

    This compound derivatives: Various derivatives with different substituents on the quinoline core or the phenyl ring can exhibit diverse chemical and biological properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-4-31-19-9-7-18(8-10-19)27-25-22-15-20(30-3)11-14-23(22)26-16-24(25)32(28,29)21-12-5-17(2)6-13-21/h5-16H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLJHFKYBFQIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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